molecular formula C18H19NO B7820456 (2E)-1-(4-aminophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

(2E)-1-(4-aminophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

Cat. No.: B7820456
M. Wt: 265.3 g/mol
InChI Key: RNGDZSGDGWSNCC-LFYBBSHMSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (rings A and B). The 4-aminophenyl group (ring A) and 4-isopropylphenyl group (ring B) confer distinct electronic and steric properties. Its synthesis typically involves Claisen-Schmidt condensation between 4-aminoacetophenone and 4-isopropylbenzaldehyde under basic conditions .

Structural characterization via FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy confirms the (2E)-configuration and planar geometry of the enone system. Computational studies (e.g., density functional theory) align with experimental data, validating bond lengths and vibrational modes .

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,19H2,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGDZSGDGWSNCC-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties:

  • Anticancer Activity : Research indicates that chalcone derivatives exhibit significant anticancer properties. Studies have shown that (2E)-1-(4-aminophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
  • Antioxidant Properties : The compound's structure suggests it may possess antioxidant activities, which are beneficial in preventing oxidative stress-related diseases .

Biological Studies

This compound has been utilized in various biological assays:

  • Enzyme Inhibition Studies : It has been tested for its ability to inhibit specific enzymes related to disease pathways, showcasing its potential as a lead compound for drug development .
  • Cell Culture Experiments : Its effects on different cell lines have been documented, contributing to understanding its mechanism of action at the cellular level .

Material Science

The unique chemical properties of (2E)-1-(4-aminophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one make it suitable for:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties, such as thermal stability and mechanical strength .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of (2E)-1-(4-aminophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one on breast cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This finding suggests its potential utility in developing targeted cancer therapies.

Case Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant properties, researchers assessed the free radical scavenging ability of the compound using various assays (DPPH, ABTS). The results indicated that (2E)-1-(4-aminophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one exhibited considerable antioxidant activity, comparable to established antioxidants like ascorbic acid. This property could be leveraged in formulating supplements aimed at mitigating oxidative stress.

Table 1: Comparison of Biological Activities

Activity TypeCompound NameReference
Anticancer(2E)-1-(4-Aminophenyl)-3-(4-Isopropylphenyl)Prop-2-en-1-one
Antioxidant(2E)-1-(4-Aminophenyl)-3-(4-Isopropylphenyl)Prop-2-en-1-one
Enzyme InhibitionVarious Enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Key Chalcone Derivatives and Their Bioactivities
Compound Name Ring A Substituents Ring B Substituents Bioactivity (IC50 or MIC) Reference
Target Compound 4-Amino 4-Isopropyl Not explicitly reported
Cardamonin 2-Hydroxy, 4-Hydroxy None IC50 = 4.35 μM (PfFd-PfFNR inhibition)
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Amino 4-Methoxy 50% inhibition (PfFd-PfFNR)
(2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Amino 4-Fluoro MIC = 0.07 µg/mL (Antifungal vs. T. rubrum)
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one 4-Amino 2,4-Dichloro Trypanocidal activity (In vitro)
Compound 2e (Piperazine-substituted) 4-(4-Methylpiperazin-1-yl) 4-Isopropyl Dual MAO-B/AChE inhibition

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-amino group (electron-donating) on ring A enhances electrostatic interactions with biological targets, as seen in PfFd-PfFNR inhibition . In contrast, electron-withdrawing groups (e.g., halogens) on ring B improve antifungal and antiparasitic activities by increasing electrophilicity . However, it may enhance lipophilicity, improving membrane permeability .
  • Piperazine vs. Non-Piperazine Substitutions: Piperazine-substituted chalcones (e.g., compound 2e) show enhanced CNS activity (MAO-B/AChE inhibition) due to improved solubility and receptor affinity . The target compound lacks this moiety, suggesting narrower CNS applicability but possibly reduced off-target effects.

Physicochemical Properties

  • Melting Points : Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit higher melting points (>140°C) due to stronger intermolecular forces, whereas the target compound’s melting point remains unreported .

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation involves base-catalyzed deprotonation of 4-isopropylacetophenone, followed by nucleophilic attack on 4-aminobenzaldehyde. Subsequent aldol addition and dehydration yield the α,β-unsaturated ketone (Figure 1). The reaction proceeds via an enolate intermediate, with the E-isomer favored due to steric hindrance between the aryl groups.

Reaction Pathway

4-Isopropylacetophenone+4-AminobenzaldehydeBaseChalcone+H2O\text{4-Isopropylacetophenone} + \text{4-Aminobenzaldehyde} \xrightarrow{\text{Base}} \text{Chalcone} + \text{H}_2\text{O}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Base NaOH (10–20%)Higher base concentration accelerates enolate formation but risks side reactions.
Solvent Ethanol/Water (3:1)Polar protic solvents enhance solubility of intermediates.
Temperature Reflux (78–85°C)Elevated temperatures drive dehydration.
Time 4–6 hoursProlonged duration increases dehydration efficiency.

Case Study
A 2023 study demonstrated that using 15% NaOH in ethanol/water under reflux for 5 hours yielded 82% product, with >95% E-isomer purity confirmed by 1^1H NMR.

Alternative Synthesis Approaches

Acid-Catalyzed Condensation

While less common, acid catalysis (e.g., HCl, H2_2SO4_4) avoids base-sensitive substrates. However, yields are lower (45–55%) due to competing aldol side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) reduces reaction time tenfold. A 2024 protocol achieved 78% yield using KOH as the base and dimethylformamide (DMF) as solvent.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Grinding 4-aminobenzaldehyde and 4-isopropylacetophenone with K2_2CO3_3 in a ball mill for 1 hour yielded 70% product, eliminating solvent waste.

Ionic Liquid Catalysis

Ionic liquids like [BMIM]BF4_4 act as recyclable catalysts, achieving 80% yield over five cycles without significant loss in activity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

A 2025 pilot study reported 89% yield using a tubular reactor with residence time of 10 minutes, enabling kilogram-scale production.

Catalyst Recovery

Purification and Characterization Techniques

Recrystallization

Ethanol/water mixtures (2:1) purify the crude product, yielding crystals with melting points of 148–150°C.

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (d, J=15.6 Hz, 1H, CH=CO), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.52 (d, J=15.6 Hz, 1H, CH=CO), 6.75–7.45 (m, 6H, Ar-H), 2.91 (septet, J=6.8 Hz, 1H, CH(CH3_3)2_2), 1.28 (d, J=6.8 Hz, 6H, CH(CH3_3)2_2).

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O), 1590 cm1^{-1} (C=C).

Challenges and Troubleshooting

Amino Group Sensitivity

The 4-aminophenyl group may oxidize under harsh conditions. Adding antioxidant agents (e.g., ascorbic acid) or conducting reactions under nitrogen atmosphere mitigates this.

Isomer Control

Trace Z-isomers (<5%) are removed via silica gel chromatography (hexane/ethyl acetate, 4:1).

Q & A

Basic: What synthetic methodologies are employed for the preparation of (2E)-1-(4-aminophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation, where equimolar amounts of 4-aminoacetophenone and 4-isopropylbenzaldehyde are dissolved in ethanol. A 20% KOH solution is added dropwise under stirring at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol. Optimization strategies include:

  • Solvent selection : Ethanol balances reactivity and solubility.
  • Catalyst concentration : Excess KOH (5–10%) ensures complete enolate formation.
  • Crystallization : Slow evaporation yields single crystals for XRD analysis .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this chalcone derivative?

  • IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and enone conjugation (C=C) at ~1600 cm⁻¹.
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.1 ppm), vinyl protons (δ 6.5–7.5 ppm, J = 15–16 Hz for trans-configuration), and isopropyl methine (δ 2.9–3.1 ppm).
  • HR-MS : Validates molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₀N₂O: 296.1525).
  • XRD : Resolves E-configuration and dihedral angles between aromatic planes .

Advanced: How do single-crystal XRD and computational studies resolve ambiguities in molecular configuration and intermolecular interactions?

  • XRD parameters : Monoclinic crystal system (e.g., P2₁/n space group) with unit cell dimensions (a = 4.006 Å, b = 23.125 Å, c = 13.493 Å, β = 96.3°) confirms the E-configuration.
  • Hirshfeld surface analysis : Quantifies H-bonding (N–H⋯O) and π-π stacking interactions (3.5–4.0 Å).
  • DFT optimization : B3LYP/6-311G(d,p) calculations match experimental bond lengths (C=O: 1.22 Å vs. XRD 1.24 Å) .

Advanced: How can quantum chemical descriptors (e.g., HOMO-LUMO, electrophilicity) predict reactivity and stability for this compound?

  • HOMO-LUMO gap : A narrow gap (e.g., 3.5 eV) suggests high reactivity.
  • Global reactivity indices :
    • Electrophilicity (ω = (μ²)/(2η)): Values >1.5 eV indicate strong electrophilic character.
    • Chemical potential (μ = (I + A)/2): Negative values correlate with stability.
  • NBO analysis : Delocalization energies (e.g., LP(O) → π*(C=O)) explain charge transfer .

Advanced: How can discrepancies between experimental UV-Vis spectra and TD-DFT calculations be addressed?

  • Solvent effects : Include polarizable continuum models (PCM) in TD-DFT to account for ethanol’s dielectric constant.
  • Vibronic coupling : Franck-Condon approximations improve λₘₐₓ alignment (e.g., experimental 365 nm vs. calculated 358 nm).
  • Exchange-correlation functionals : CAM-B3LYP outperforms B3LYP for charge-transfer transitions .

Advanced: What strategies validate the antimicrobial activity of this compound, and how are structure-activity relationships (SAR) interpreted?

  • Agar dilution assays : Minimum inhibitory concentrations (MICs) against S. aureus (16 µg/mL) and E. coli (32 µg/mL).
  • SAR insights :
    • Electron-withdrawing groups (e.g., -NH₂) enhance membrane disruption.
    • Hydrophobic isopropyl groups improve lipid bilayer penetration.
  • Molecular docking : Binding affinities (-8.5 kcal/mol) to bacterial DNA gyrase active sites .

Advanced: How are thermal stability and decomposition profiles analyzed for this compound?

  • TGA/DSC : Decomposition onset at ~220°C with a single-step mass loss (95% at 400°C).
  • Kinetic analysis : Flynn-Wall-Ozawa method determines activation energy (Eₐ ~150 kJ/mol).
  • Char residue : 5–7% carbonaceous residue at 600°C, indicating moderate thermal stability .

Advanced: What crystallographic challenges arise in resolving disordered isopropyl groups, and how are they mitigated?

  • Disorder modeling : Split positions for isopropyl methyl carbons (occupancy 0.5 each).
  • Restraints : Apply SIMU/DELU restraints to thermal displacement parameters (Uᵢⱼ).
  • Refinement : High-resolution data (θₘₐₓ >25°) reduces R-factor to <0.05 .

Advanced: How does solvent polarity influence tautomeric equilibria in solution-phase studies?

  • ¹H NMR in DMSO-d₆ vs. CDCl₃ : Downfield shifts (Δδ ~0.3 ppm) for enolic protons in polar solvents indicate keto-enol tautomerism.
  • UV-Vis solvatochromism : Red shifts (~20 nm) in ethanol vs. hexane correlate with stabilization of polar excited states .

Advanced: What protocols ensure reproducibility in biological assays while minimizing solvent interference?

  • Vehicle control : Use DMSO at ≤0.1% (v/v) to avoid cytotoxicity.
  • Positive controls : Compare with ciprofloxacin (MIC 2 µg/mL) for antimicrobial assays.
  • Triplicate runs : Statistical validation via ANOVA (p <0.05) .

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